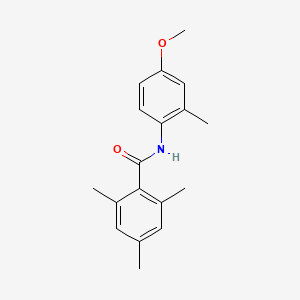![molecular formula C23H30N2O3 B5495716 4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one, commonly known as BZD, is a diazepan derivative that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects, making it an important compound in scientific studies.
作用機序
BZD binds to specific sites on GABA-A receptors in the brain, enhancing the effects of GABA, an inhibitory neurotransmitter. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of BZD.
Biochemical and Physiological Effects:
BZD has been found to exhibit various biochemical and physiological effects, including muscle relaxation, decreased anxiety, and sedation. It has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy.
実験室実験の利点と制限
One advantage of using BZD in lab experiments is its ability to selectively bind to GABA-A receptors, making it a useful tool for investigating the role of these receptors in the brain. However, one limitation of using BZD is its potential to cause addiction and withdrawal symptoms, which can complicate experimental design.
将来の方向性
1. Investigating the potential use of BZD in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Developing new compounds that exhibit similar effects to BZD but with fewer side effects.
3. Investigating the potential for BZD to enhance the effects of other drugs used in the treatment of neurological disorders.
4. Investigating the potential for BZD to be used as a tool in the study of GABAergic neurotransmission.
In conclusion, BZD is an important compound in scientific research due to its ability to bind to specific receptors in the brain and exhibit various biochemical and physiological effects. It has been used in the treatment of anxiety disorders and epilepsy and has potential for use in the treatment of other neurological disorders. However, its potential for addiction and withdrawal symptoms makes it a complicated tool for experimental design. Future research should focus on developing new compounds with similar effects and investigating the potential for BZD to be used in the study of GABAergic neurotransmission.
合成法
BZD can be synthesized using a variety of methods, including the reaction of 3-(2-hydroxyethoxy)benzylamine with ethyl 4-chloroacetoacetate, followed by reaction with benzyl bromide and sodium hydride. The resulting compound is then converted to the final product through a series of reactions.
科学的研究の応用
BZD has been used in various scientific studies due to its ability to bind to specific receptors in the brain. It has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of anxiety disorders and epilepsy. BZD has also been used in studies investigating the role of GABA receptors in the brain.
特性
IUPAC Name |
4-benzyl-3-ethyl-1-[[3-(2-hydroxyethoxy)phenyl]methyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-2-21-18-24(16-20-9-6-10-22(15-20)28-14-13-26)12-11-23(27)25(21)17-19-7-4-3-5-8-19/h3-10,15,21,26H,2,11-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAJFDDRICDAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CC3=CC(=CC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5495657.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5495676.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495688.png)
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5495694.png)
methanol](/img/structure/B5495700.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5495707.png)
![3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)

![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)